molecular formula C14H17F3N4O2 B2606013 N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 920161-39-3

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2606013
CAS No.: 920161-39-3
M. Wt: 330.311
InChI Key: XCBSGZJEZWXYKU-UHFFFAOYSA-N
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Description

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group and an oxalamide moiety linked to a trifluoromethyl-substituted phenyl ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of 4-methylpiperazine with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-methylpiperazin-1-yl derivatives: Compounds with similar piperazine structures but different substituents.

    Trifluoromethylphenyl derivatives: Compounds with trifluoromethyl groups attached to different aromatic rings.

Uniqueness

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is unique due to the combination of its piperazine and oxalamide moieties, along with the trifluoromethyl-substituted phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O2/c1-20-6-8-21(9-7-20)19-13(23)12(22)18-11-4-2-10(3-5-11)14(15,16)17/h2-5H,6-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBSGZJEZWXYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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